

1-(azidomethoxy)-2-methoxyethane molecular weight

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Compound of Interest

Compound Name: 1-(azidomethoxy)-2-methoxyethane

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An In-depth Technical Guide to 1-Azido-2-methoxyethane

This technical guide provides a comprehensive overview of 1-azido-2-methoxyethane, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details the molecule's chemical properties, a representative synthesis protocol, and its primary applications, with a focus on its role in bioconjugation and click chemistry.

Molecular Profile

While the name **1-(azidomethoxy)-2-methoxyethane** might be used, the more common and structurally accurate IUPAC name for the compound with the formula $C_3H_7N_3O$ is 1-azido-2-methoxyethane. This compound features a methoxyethyl backbone functionalized with a terminal azide group. The azide moiety makes it a valuable reagent for introducing an azido group into molecules, particularly for subsequent ligation reactions.

Quantitative Data Summary

The key physicochemical properties of 1-azido-2-methoxyethane are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₃ H ₇ N ₃ O	[PubChem][1]
Molecular Weight	101.11 g/mol	[PubChem][1]
IUPAC Name	1-azido-2-methoxyethane	[PubChem][1]
CAS Number	80894-21-9	[PubChem][1]
Appearance	Presumed to be a liquid	N/A
Purity (Typical)	95%	N/A

Synthesis of 1-Azido-2-methoxyethane

The synthesis of 1-azido-2-methoxyethane is typically achieved via a nucleophilic substitution reaction. This process involves the conversion of a suitable precursor, such as 2-methoxyethanol, into an intermediate with a good leaving group, which is then displaced by an azide ion.

Representative Experimental Protocol

Please note: The following protocol is a representative procedure based on established methods for the synthesis of small organic azides and has not been directly extracted from a publication for this specific molecule.

Objective: To synthesize 1-azido-2-methoxyethane from 1-bromo-2-methoxyethane.

Materials:

- 1-bromo-2-methoxyethane
- Sodium azide (NaN₃)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-methoxyethane (1 equivalent) in anhydrous dimethylformamide.
- Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2 equivalents).
- Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
 - Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, the product can be further purified by vacuum distillation.

Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Sodium azide is highly toxic.

Applications in Research and Development

1-azido-2-methoxyethane is primarily utilized as a building block in organic synthesis and bioconjugation.

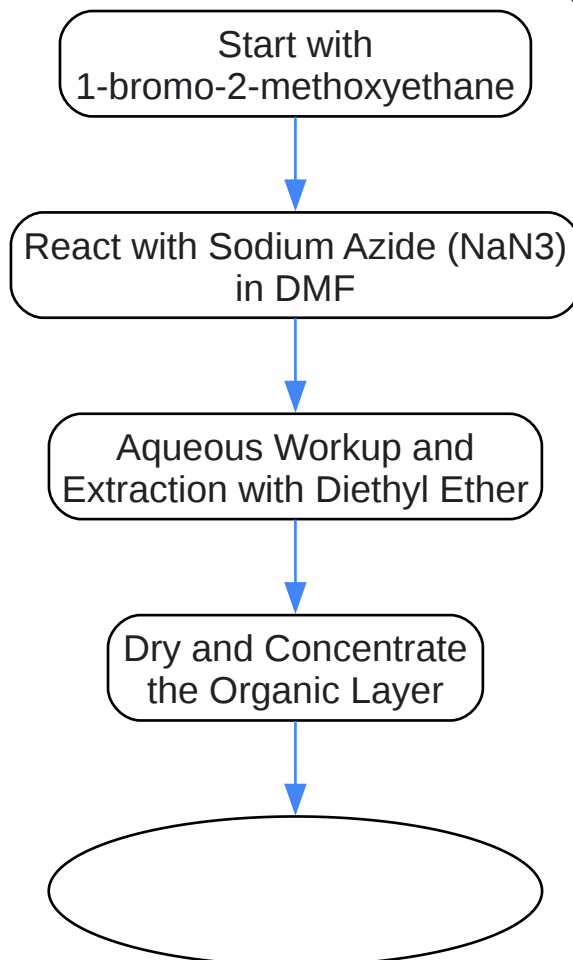
- **Click Chemistry:** The terminal azide group makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing substrate.^{[2][3][4]}
- **Bioconjugation:** Due to its small size and bioorthogonal reactivity, 1-azido-2-methoxyethane can be used to introduce an azide handle onto biomolecules, such as proteins or nucleic acids, for subsequent labeling with reporter molecules (e.g., fluorophores, biotin) that contain a reactive alkyne group.^{[5][6]}

Visualized Workflows

Synthesis Workflow

The logical steps for the synthesis of 1-azido-2-methoxyethane are depicted in the following workflow diagram.

Synthesis Workflow for 1-Azido-2-methoxyethane

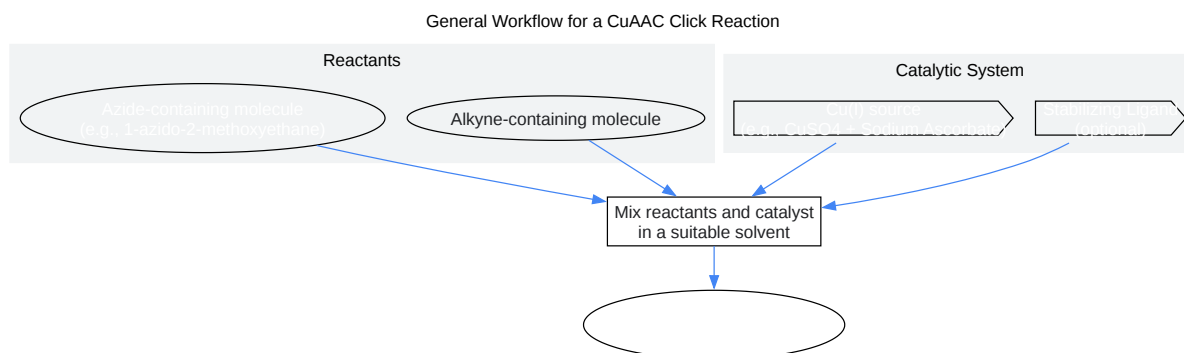


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Caption: A diagram illustrating the key stages in the synthesis of 1-azido-2-methoxyethane.

Click Chemistry Application Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using an azide-containing molecule like 1-azido-2-methoxyethane.



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Caption: A diagram showing the components and outcome of a typical CuAAC click reaction.

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